molecular formula C6H13NO4S B3061248 Unii-29V7T9agz4 CAS No. 741659-31-4

Unii-29V7T9agz4

Cat. No.: B3061248
CAS No.: 741659-31-4
M. Wt: 195.24 g/mol
InChI Key: IFARVJRNXFJEDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Methyl Acamprosate involves the reaction of 3-aminopropanesulfonic acid with acetic anhydride and methylamine. The reaction conditions typically include:

    Reactants: 3-aminopropanesulfonic acid, acetic anhydride, methylamine

    Solvent: Water or an organic solvent like methanol

    Temperature: Room temperature to moderate heating (20-60°C)

    Reaction Time: Several hours to complete the reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Methyl Acamprosate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: N-Methyl Acamprosate can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, alcohols

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl Acamprosate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl Acamprosate involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) and glutamate, two key neurotransmitters involved in the regulation of neuronal excitability.

Comparison with Similar Compounds

N-Methyl Acamprosate can be compared with other similar compounds, such as:

    Acamprosate: The parent compound, used in the treatment of alcohol dependence.

    N-Acetylcysteine: Another compound with potential neuroprotective effects.

    Gabapentin: A medication used to treat neuropathic pain and epilepsy, with some similarities in its mechanism of action.

N-Methyl Acamprosate is unique in its specific modulation of GABA and glutamate systems, which distinguishes it from other compounds with similar therapeutic applications .

Properties

CAS No.

741659-31-4

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

3-[acetyl(methyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)

InChI Key

IFARVJRNXFJEDL-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CCCS(=O)(=O)[O-]

Canonical SMILES

CC(=O)N(C)CCCS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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